molecular formula C9H16Cl2N2O B13032749 (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl

Katalognummer: B13032749
Molekulargewicht: 239.14 g/mol
InChI-Schlüssel: DVGZBJGMTLDKFN-KLQYNRQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a methoxy group attached to the benzene ring and two amine groups attached to the ethane chain. The compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl typically involves several steps. One common synthetic route includes the reduction of a nitro compound to an amine, followed by the introduction of the methoxy group. The reaction conditions often require the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

(1S)-1-(3-Methoxyphenyl)ethane-1,2-diamine 2hcl can be compared with other similar compounds such as:

    Phenethylamine: The parent compound without the methoxy group.

    Methoxyphenethylamine: Similar structure but with different substitution patterns.

    Dopamine: A related compound with significant biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H16Cl2N2O

Molekulargewicht

239.14 g/mol

IUPAC-Name

(1S)-1-(3-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m1../s1

InChI-Schlüssel

DVGZBJGMTLDKFN-KLQYNRQASA-N

Isomerische SMILES

COC1=CC=CC(=C1)[C@@H](CN)N.Cl.Cl

Kanonische SMILES

COC1=CC=CC(=C1)C(CN)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.